Cas no 585-38-6 (Benzenesulfonic acid,3-hydroxy-)

Benzenesulfonic acid,3-hydroxy- 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonic acid,3-hydroxy-
- 3-HYDROXYBENZENESULPHONIC ACID
- m-Hydroxybenzenesulfonic acid
- m-hydroxybenzenesulphonic acid
- 1-Phenol-3-sulfonic acid
- 3-hydroxybenzenesulfonic acid
- 3-hydroxy-benzenesulfonic acid
- 3-hydroxybenzenr sulfonic acid
- acide m-hydroxybenzenesulfonique
- m-Phenolsulfonic acid
- phenol-3-sulfonic acid
- phenol-3-sulphonic acid
- CHEBI:71047
- 3-phenolsulfonic acid
- SCHEMBL487038
- BB 0262322
- EINECS 209-555-5
- NS00033950
- Benzenesulfonic acid, 3-hydroxy-
- 3-hydroxybenzene sulfonic acid
- MFCD08059552
- Phenol-m-sulfosaure
- YJU1H9LTR7
- NSC 508884
- 585-38-6
- Benzenesulfonic acid, m-hydroxy-
- DTXSID8060406
- Q18472695
- UNII-YJU1H9LTR7
- NSC508884
- AKOS016344557
- ZCLXQTGLKVQKFD-UHFFFAOYSA-N
- NSC-508884
- starbld0018356
-
- インチ: InChI=1S/C6H6O4S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4,7H,(H,8,9,10)
- InChIKey: ZCLXQTGLKVQKFD-UHFFFAOYSA-N
- ほほえんだ: OC1=CC(S(=O)(O)=O)=CC=C1
計算された属性
- せいみつぶんしりょう: 173.99868
- どういたいしつりょう: 173.99867984g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 83Ų
じっけんとくせい
- PSA: 74.6
- 酸性度係数(pKa): 9.07(at 25℃)
Benzenesulfonic acid,3-hydroxy- セキュリティ情報
- シグナルワード:Warning
- ちょぞうじょうけん:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Benzenesulfonic acid,3-hydroxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1558864-100g |
3-Hydroxybenzenesulfonic acid |
585-38-6 | 98% | 100g |
¥19719.00 | 2024-05-07 |
Benzenesulfonic acid,3-hydroxy- 関連文献
-
1. The oxidation of some aromatic amines with persulphateE. Boyland,Peter Sims J. Chem. Soc. 1954 980
-
2. Spectrophotometric microdeterminations of aldoses with p-amino-benzoic acidD. J. Bell J. Chem. Soc. C 1966 1638
Benzenesulfonic acid,3-hydroxy-に関する追加情報
Benzenesulfonic Acid, 3-Hydroxy-: A Comprehensive Overview
Benzenesulfonic acid, 3-hydroxy-, also known by its CAS number CAS No. 585-38-6, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with both a hydroxyl group (-OH) and a sulfonic acid group (-SO₃H). The hydroxyl group is located at the third position of the benzene ring, giving rise to its systematic name. This positioning plays a crucial role in determining the compound's chemical properties and reactivity.
The sulfonic acid group in benzenesulfonic acid, 3-hydroxy- imparts strong acidic characteristics to the molecule. This makes it a valuable component in various chemical reactions, particularly those requiring acidic conditions. Recent studies have explored the use of this compound as a catalyst in organic synthesis, where its ability to stabilize transition states has been exploited to enhance reaction efficiency. For instance, researchers have demonstrated that benzenesulfonic acid, 3-hydroxy- can facilitate the formation of complex aromatic compounds under mild reaction conditions.
In addition to its catalytic applications, benzenesulfonic acid, 3-hydroxy- has found utility in the pharmaceutical industry. Its hydroxyl group allows for potential hydrogen bonding interactions, which are critical in drug design for improving bioavailability and targeting specific biological pathways. Recent advancements in medicinal chemistry have leveraged this property to develop new drug candidates with improved pharmacokinetic profiles.
The synthesis of benzenesulfonic acid, 3-hydroxy- typically involves multi-step processes that include sulfonation and hydroxylation reactions. These steps require precise control over reaction conditions to ensure high yields and purity. Innovations in green chemistry have led to the development of more sustainable methods for synthesizing this compound, reducing environmental impact while maintaining product quality.
Benzenesulfonic acid, 3-hydroxy- also exhibits interesting physical properties that make it suitable for applications in materials science. Its ability to form stable complexes with metal ions has been explored for use in creating novel materials with tailored electronic properties. For example, recent research has focused on incorporating this compound into polymer matrices to enhance conductivity and thermal stability.
The reactivity of benzenesulfonic acid, 3-hydroxy- is further influenced by its ability to participate in nucleophilic aromatic substitution reactions. This property has been harnessed in the development of advanced materials for energy storage applications, such as lithium-ion batteries and supercapacitors. By modifying the benzene ring with functional groups like -SO₃H and -OH, researchers have been able to create electrode materials with improved charge storage capabilities.
In conclusion, benzenesulfonic acid, 3-hydroxy-, with its unique structure and versatile properties, continues to be a subject of intense research across multiple disciplines. From catalysis and drug design to materials science and energy storage applications, this compound offers a wide range of possibilities for innovation. As advancements in synthetic methods and characterization techniques continue to evolve, we can expect even more groundbreaking applications of this remarkable chemical entity.
585-38-6 (Benzenesulfonic acid,3-hydroxy-) 関連製品
- 117-43-1(8-Hydroxynaphthalene-1,6-disulphonic Acid)
- 117-22-6(1-Naphthol-8-sulfonic acid)
- 6099-56-5(3,4-Dihydroxybenzenesulfonic acid monoammoniumsalt)
- 833-66-9(6-Hydroxynaphthalene-2-sulfonic Acid Potassium Salt)
- 578-85-8(1-Naphthol-3,6-disulfonic acid)
- 98-67-9(4-Hydroxybenzenesulfonic acid)
- 93-01-6(6-Hydroxynaphthalene-2-sulfonic acid)
- 941975-30-0(N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylfuran-2-carboxamide)
- 766483-76-5(Ethyl azetidine-2-carboxylate)
- 2171652-28-9(3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo3.2.1octan-3-ol)



